

L-Carnitine tartrate's effect on gene expression

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Compound of Interest

Compound Name: *L-Carnitine tartrate*

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An In-depth Technical Guide to the Effects of **L-Carnitine Tartrate** on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, a conditionally essential nutrient, plays a critical role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation. Emerging research has unveiled its capacity to modulate gene expression across various tissues and cell types, influencing pathways related to lipid metabolism, inflammation, oxidative stress, apoptosis, and cellular proliferation. This technical guide synthesizes current findings on the nutrigenomic effects of L-carnitine and its tartrate salt, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for the scientific community.

Modulation of Gene Expression in Lipid Metabolism

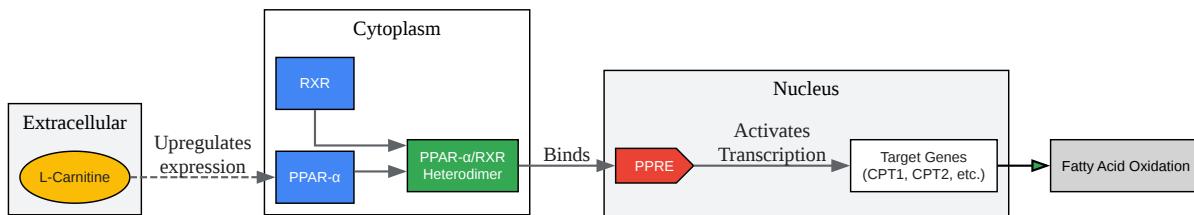
L-carnitine supplementation has been shown to significantly alter the expression of genes central to fatty acid transport and oxidation. This modulation is fundamental to its role in improving lipid profiles and preventing fat accumulation.

Quantitative Data on Lipid Metabolism Gene Expression

Gene	Model/Cell Type	L-Carnitine Dose & Duration	Fold Change / Effect
CPT1A	Human (Middle-aged, untrained)	2 g/day L-carnitine-L-tartrate for 3 months	8-fold increase in mRNA abundance[1]
CPT1B	Human (Athletes)	Endurance training (6 months)	5-fold increase in mRNA abundance[1]
CPT1B	Human (Middle-aged, untrained)	2 g/day L-carnitine-L-tartrate for 3 months	5-fold increase in mRNA abundance[1]
CPT2	Human	2 g/day L-carnitine-L-tartrate	Up to 10-fold increase in mRNA abundance[1]
CRAT	Human (Athletes)	Endurance training (6 months)	4-fold increase in mRNA abundance[1]
OCTN2 (SLC22A5)	Human (Athletes)	Endurance training (6 months)	6-fold increase in mRNA abundance[1]
OCTN2 (SLC22A5)	Human (Middle-aged, untrained)	2 g/day L-carnitine-L-tartrate for 3 months	7-fold increase in mRNA abundance[1]
OCTN1 (SLC22A4)	Albino Wistar Rats	Low and high doses	Upregulated expression[2]
OCTN2 (SLC22A5)	Albino Wistar Rats	Low and high doses	Upregulated expression (p=0.0001) [2]
PPAR- α	Hepatocytes, Adipocytes, Skeletal Muscle Cells	In vitro supplementation	Significantly upregulated mRNA levels[3]
SLC25A20	Dairy Cows (LPS challenge)	25 g/day (rumen-protected)	Expression remained stable (prevented upregulation seen in control)[4][5]

Key Signaling Pathway: PPAR α Activation

L-carnitine promotes the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPAR- α), a master regulator of lipid catabolism.^{[3][6]} This nuclear receptor, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including CPT1, CPT2, and ACOX1, thereby enhancing fatty acid oxidation.



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Caption: L-carnitine upregulates PPAR- α , leading to increased transcription of lipid metabolism genes.

Impact on Inflammatory and Oxidative Stress Pathways

L-carnitine exhibits potent anti-inflammatory and antioxidant properties by modulating the gene expression of key cytokines and protective enzymes.

Quantitative Data on Inflammation and Oxidative Stress Genes

Gene / Marker	Model/Cell Type	L-Carnitine Dose & Duration	Fold Change / Effect
CCL17	HaCaT Keratinocytes (LPS-stimulated)	Composition with L-carnitine	Down-regulated by a factor of -2.17 from baseline[7]
CXCL6	HaCaT Keratinocytes (LPS-stimulated)	Composition with L-carnitine	Statistically significant anti-inflammatory activity[7]
LTB(4)	HaCaT Keratinocytes (LPS-stimulated)	Composition with L-carnitine	-4.59-fold change (blocked LPS-stimulated up-regulation)[7]
IL-1 β	DIO Mice	Supplementation	Significantly inhibited mRNA expression
IL-8	DIO Mice	Supplementation	Significantly inhibited mRNA expression
Catalase (CAT)	Human Lymphocytes	50 μ mol/l and 250 μ mol/l	Significantly reduced gene expression ($p=0.001$)[8]
Catalase (CAT)	MSG-induced Rats	200 mg/kg L-carnitine	Significantly enhanced expression levels[9]
GPx	MSG-induced Rats	200 mg/kg L-carnitine	Significantly enhanced expression levels[9]
SOD	MSG-induced Rats	200 mg/kg L-carnitine	Significantly enhanced expression levels[9]
COX4I1	Dairy Cows (LPS challenge)	25 g/day	Downregulated expression[5]

Note: The paradoxical finding on Catalase (CAT) expression may be context-dependent. In lymphocytes, reduced expression may indicate lower pro-inflammatory activity, while in MSG-

induced oxidative stress in rats, enhanced expression signifies a bolstered antioxidant defense. [8][9]

Experimental Protocol: In Vitro Inflammation Assay

Objective: To determine the effect of a composition containing L-carnitine on lipopolysaccharide (LPS)-induced inflammatory gene expression in human keratinocytes. **Cell Line:** HaCaT (human keratinocyte cell line). **Methodology:**

- **Cell Culture:** HaCaT cells are cultured in standard medium until they reach approximately 80% confluence.
- **Treatment Groups:**
 - Untreated Control (Baseline)
 - LPS Stimulation Only (e.g., 100 ng/mL LPS)
 - Test Compound Only (Composition containing L-carnitine)
 - Test Compound Pre-treatment followed by LPS Stimulation
- **Incubation:** Cells are treated with the test compound or vehicle for a specified period (e.g., 24 hours). Subsequently, LPS is added to the relevant wells for another incubation period (e.g., 6-24 hours) to induce an inflammatory response.
- **RNA Extraction:** Total RNA is isolated from all cell groups using a suitable method (e.g., TRIzol reagent).
- **Gene Expression Analysis:** The expression of target inflammatory genes (e.g., CCL17, CXCL6) is quantified using Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
- **Data Analysis:** Fold change in gene expression is calculated relative to the untreated control group using the $\Delta\Delta Ct$ method.[7]

Role in Apoptosis and Cell Proliferation Gene Regulation

L-carnitine modulates the delicate balance between cell survival and programmed cell death by influencing the expression of key apoptotic and anti-apoptotic genes. It also plays a role in promoting cell proliferation, particularly in stem cells.

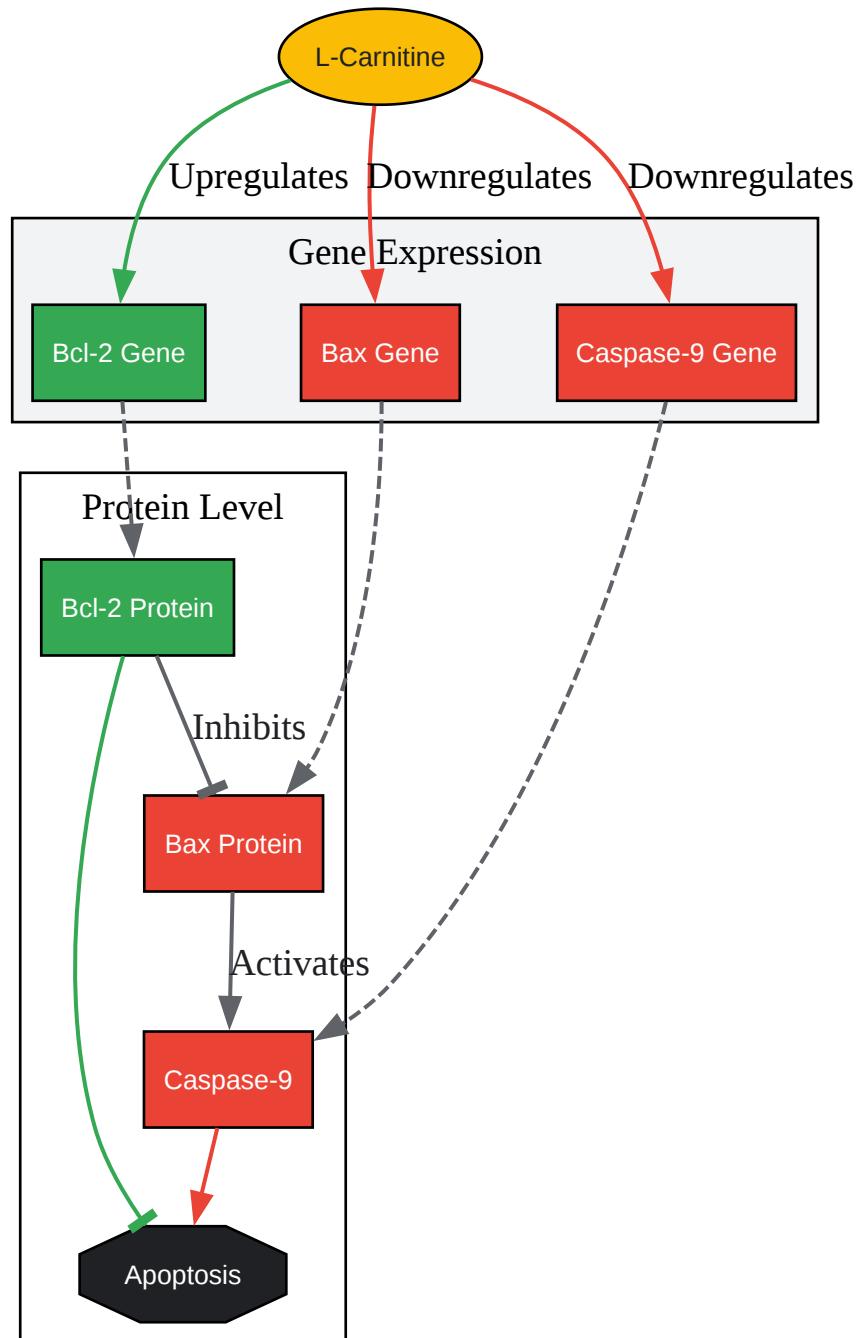
Quantitative Data on Apoptosis and Proliferation Genes

Gene	Model/Cell Type	L-Carnitine Dose & Duration	Fold Change / Effect
Bcl-2 (Anti-apoptotic)	MSG-induced Rats	200 mg/kg L-carnitine	Significantly increased gene expression[9]
Bax (Pro-apoptotic)	Formalin-treated Mice	L-carnitine co-treatment	Decreased expression relative to control[10]
Caspase-9 (Pro-apoptotic)	MSG-induced Rats	200 mg/kg L-carnitine	Significantly reduced gene expression[9]
hTERT	Human Adipose MSCs (Aged)	0.2 mM for 48 hours	89.57-fold increase in mRNA (p<0.0001)[11]
IGF-1	Rat Trophoblast Cells	10 mM or 50 mM for 12 hours	Higher mRNA expression[12]
IGF-1R	Rat Trophoblast Cells	10 mM or 50 mM for 12 hours	Higher mRNA expression[12]
Atrogin-1 (Atrophy-related)	Piglets	Supplemented diet	Significantly down-regulated[13]
MuRF1 (Atrophy-related)	Piglets	Supplemented diet	Significantly down-regulated[13]

Signaling Pathway: Modulation of Apoptosis

L-carnitine promotes cell survival by altering the ratio of pro- and anti-apoptotic gene expression. It upregulates the anti-apoptotic gene Bcl-2 and downregulates the pro-apoptotic

genes Bax and Caspase-9. Bcl-2 functions to inhibit the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that leads to apoptosis.

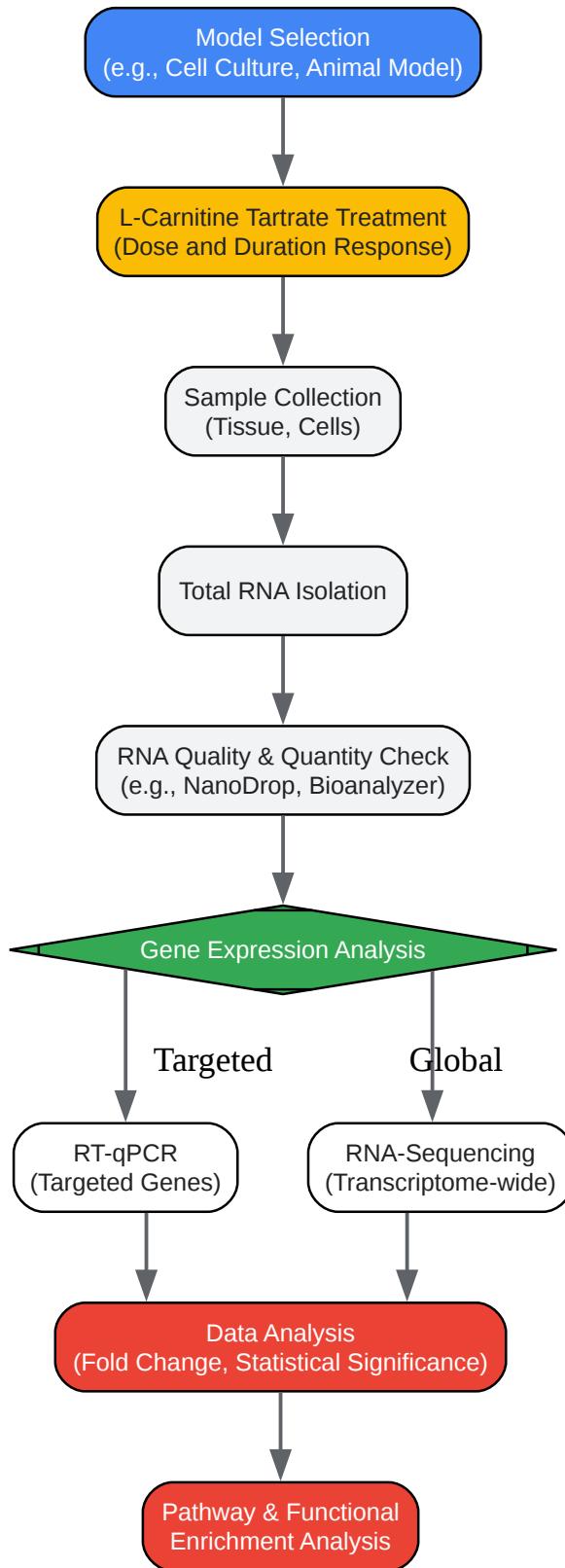


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Caption: L-carnitine shifts the genetic balance to inhibit apoptosis by upregulating Bcl-2.

General Experimental Workflow

The investigation of L-carnitine's effect on gene expression typically follows a standardized workflow, applicable across in vitro and in vivo models.



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